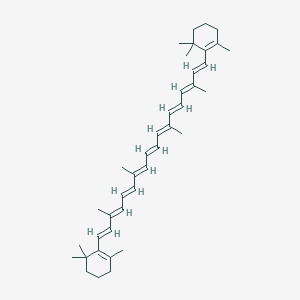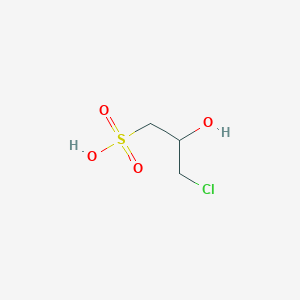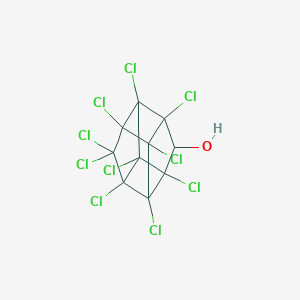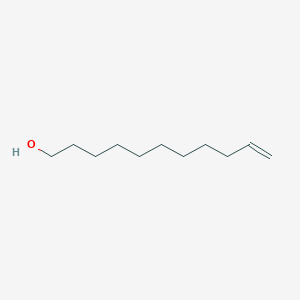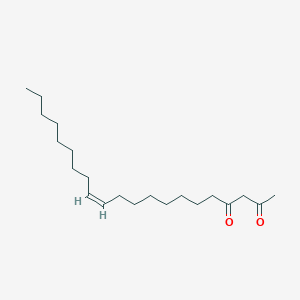
Oleoyl acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl acetone (OA) is a chemical compound that belongs to the family of ketones. It is an organic compound that is commonly used in the field of science for various research applications. Oleoyl acetone is known for its unique properties, which make it an ideal candidate for laboratory experiments.
Mécanisme D'action
The mechanism of action of Oleoyl acetone is not fully understood. However, it is known to inhibit the activity of certain enzymes such as lipases and esterases. The compound is also believed to activate the peroxisome proliferator-activated receptor (PPAR) which is involved in the regulation of lipid metabolism.
Effets Biochimiques Et Physiologiques
Oleoyl acetone has been shown to have various biochemical and physiological effects. It is known to reduce the level of triglycerides and cholesterol in the blood. The compound is also believed to have anti-inflammatory and antioxidant properties. It has been shown to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Oleoyl acetone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other reagents. However, the compound has some limitations. It is known to be toxic in high doses and can cause skin irritation. It is also not soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for research on Oleoyl acetone. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to understand the mechanism of action of Oleoyl acetone and its effects on various metabolic pathways.
Conclusion:
In conclusion, Oleoyl acetone is a unique compound that has several scientific research applications. It is commonly used in the field of biochemistry, pharmacology, and molecular biology. The compound has several advantages for use in laboratory experiments, but also has some limitations. Further research is needed to fully understand the potential of Oleoyl acetone as a therapeutic agent and its mechanism of action.
Méthodes De Synthèse
The synthesis of Oleoyl acetone involves the reaction between oleic acid and acetone. The reaction takes place in the presence of a strong acid catalyst. The process is carried out under controlled conditions to obtain high yields of Oleoyl acetone. The reaction is as follows:
Oleic acid + Acetone → Oleoyl acetone + Water
Applications De Recherche Scientifique
Oleoyl acetone has a wide range of scientific research applications. It is commonly used in the field of biochemistry, pharmacology, and molecular biology. The compound is used as a reagent for the detection of enzymes such as lipases and esterases. Oleoyl acetone is also used in the synthesis of various organic compounds such as fatty acid esters and amides. It is an important intermediate in the production of surfactants and emulsifiers.
Propriétés
Numéro CAS |
112-09-4 |
|---|---|
Nom du produit |
Oleoyl acetone |
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(Z)-henicos-12-ene-2,4-dione |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20(2)22/h10-11H,3-9,12-19H2,1-2H3/b11-10- |
Clé InChI |
NOFWUNDRGNPPMV-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)CC(=O)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CC(=O)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)CC(=O)C |
Autres numéros CAS |
112-09-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



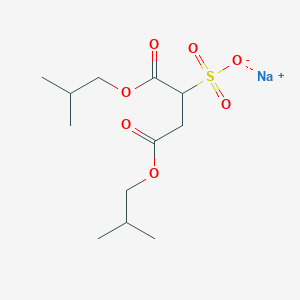
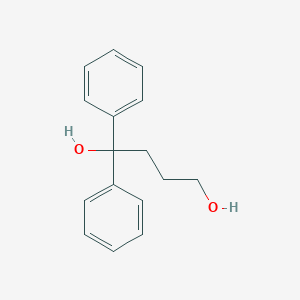
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
